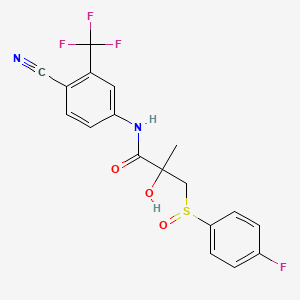
Bicalutamide Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicalutamide Sulfoxide is a derivative of Bicalutamide , a non-steroidal antiandrogen . It is used as an antiandrogen and antineoplastic (hormonal) . Bicalutamide is used together with a luteinizing hormone-releasing hormone (LHRH) analog to treat stage D2 metastatic prostate cancer in men .
Synthesis Analysis
Sulfoxide derivatives of bicalutamide were prepared efficiently from the corresponding sulfides using only one equivalent of mCPBA, limiting the reaction time to 15-30 minutes and maintaining the temperature at 0°C .
Chemical Reactions Analysis
In a study, a series of sulfoxide derivatives were prepared and their antiproliferative activity evaluated in vitro against four different human prostate cancer cell lines .
Applications De Recherche Scientifique
Traitement du cancer de la prostate
Bicalutamide Sulfoxide est étudié pour son potentiel dans le traitement du cancer de la prostate. Il agit comme un antagoniste du récepteur des androgènes, inhibant ainsi la croissance des cellules cancéreuses qui dépendent des signaux androgènes . Des recherches ont montré que des analogues de la bicalutamide, y compris des dérivés sulfoxydes, ont été synthétisés et évalués pour leur activité antiproliférative contre diverses lignées cellulaires de cancer de la prostate humaine .
Recherche sur le cancer du sein triple négatif
Des études ont exploré les effets de la bicalutamide sur la prolifération et l'invasion des cellules cancéreuses du sein triple négatif. This compound peut jouer un rôle dans ce contexte en ciblant la voie de signalisation du récepteur des androgènes et en régulant à la baisse les protéines impliquées dans la migration et l'invasion des cellules cancéreuses .
Études sur les récepteurs des androgènes
This compound sert d'outil pour comprendre le rôle des récepteurs des androgènes dans divers types de cancers. En inhibant le récepteur des androgènes, les chercheurs peuvent étudier sa fonction dans la tumorigenèse et la métastase de cancers tels que les cancers de la vessie, du rein, du poumon, du sein et du foie .
Modélisation pharmacocinétique et pharmacodynamique
En pharmacologie, this compound est utilisé pour comprendre les propriétés pharmacocinétiques et pharmacodynamiques de la bicalutamide. Cela comprend l'étude de son absorption, sa distribution, son métabolisme et son excrétion afin d'optimiser la posologie et l'efficacité .
Études d'impact environnemental
L'impact environnemental de la bicalutamide et de ses dérivés, y compris this compound, est évalué afin de comprendre leur empreinte écologique. Cela implique l'étude de leur métabolisme, leur excrétion et la concentration environnementale prédite pour évaluer le risque qu'ils représentent pour l'environnement .
Applications biotechnologiques
En biotechnologie, this compound peut être utilisé pour développer des essais de criblage de composés ayant des propriétés anti-androgènes. Il peut également être utilisé dans la conception de nouveaux échafaudages moléculaires pour le développement de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
Bicalutamide Sulfoxide primarily targets the androgen receptors . These receptors play a crucial role in the regulation of male sexual characteristics and are also involved in the growth of both normal and malignant prostatic tissue .
Mode of Action
This compound, being a nonsteroidal anti-androgen, competes with androgens (testosterone and dihydrotestosterone) for binding to the androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen signaling pathway. By inhibiting the androgen receptor, this compound prevents the activation of this pathway, thereby inhibiting the growth of prostate cancer cells . Additionally, research suggests that the ERα-NRF2 signaling pathway may be linked to bicalutamide resistance in prostate cancer .
Pharmacokinetics
This compound is well-absorbed, and its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . This compound is metabolized extensively in the liver, primarily via cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer . The metabolites are excreted almost equally in urine and feces .
Result of Action
The primary result of this compound’s action is the inhibition of the growth of prostate cancer cells. By blocking the action of androgens, it prevents the stimulation of cell growth in prostate cancer . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and hence its efficacy. Also, the drug’s action can be slower in subjects with severe hepatic impairment . Furthermore, the drug’s efficacy can be influenced by the patient’s hormonal environment, such as the levels of circulating androgens.
Safety and Hazards
Bicalutamide can harm an unborn baby if you father a child while using this medicine . It is also recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Analyse Biochimique
Biochemical Properties
Bicalutamide Sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to androgen receptors, inhibiting their activity. This interaction prevents the activation of androgen-responsive genes, which are crucial for the growth and proliferation of prostate cancer cells . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .
Cellular Effects
This compound affects various types of cells, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to a decrease in the expression of genes involved in cell cycle progression and survival . Furthermore, this compound influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This competitive inhibition blocks the activation of androgen receptors, leading to a decrease in the transcription of androgen-responsive genes . Additionally, this compound may inhibit the activity of other enzymes involved in androgen metabolism, further reducing androgen signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can lead to sustained inhibition of androgen receptor signaling, resulting in prolonged suppression of prostate cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including liver toxicity and alterations in hormone levels . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through hydroxylation and glucuronidation . These metabolic processes lead to the formation of inactive metabolites, which are excreted in urine and feces. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is poorly soluble in aqueous solutions but has higher solubility in lipophilic environments, such as cell membranes . This property facilitates its distribution to target tissues, including the prostate. This compound interacts with transport proteins and binding proteins, which influence its localization and accumulation within cells .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, this compound binds to androgen receptors, inhibiting their activity and preventing the transcription of androgen-responsive genes . This localization is crucial for its antiandrogenic effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicalutamide Sulfoxide involves the oxidation of Bicalutamide with a suitable oxidizing agent.", "Starting Materials": [ "Bicalutamide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetic acid, dichloromethane, etc.)", "Base (e.g. sodium hydroxide, potassium carbonate, etc.)" ], "Reaction": [ "Dissolve Bicalutamide in a suitable solvent (e.g. acetic acid).", "Add a suitable oxidizing agent (e.g. hydrogen peroxide) and a base (e.g. sodium hydroxide) to the reaction mixture.", "Stir the reaction mixture at room temperature for a suitable period of time.", "Extract the product with a suitable solvent (e.g. dichloromethane).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain Bicalutamide Sulfoxide as a solid product." ] } | |
| 945419-64-7 | |
Formule moléculaire |
C18H14F4N2O3S |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1 |
Clé InChI |
MHWPKBKCPXTKJS-YMGMXPECSA-N |
SMILES isomérique |
C[C@](C[S@@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
SMILES |
CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
SMILES canonique |
CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Synonymes |
USP Bicalutamide Related Compound A; (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide); |
Origine du produit |
United States |
Q1: What is the significance of bicalutamide sulfoxide in the synthesis of bicalutamide?
A1: this compound serves as a crucial intermediate in a novel two-step synthesis method for bicalutamide []. This method, as described in the research, boasts several advantages, including high yield and purity of the final product.
Q2: Can you elaborate on the synthetic process using this compound and its advantages?
A2: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and 4-fluorothiophenol reacting in an organic solvent under an air or oxygen atmosphere to produce this compound []. An oxidizing agent is then introduced to convert the intermediate, this compound, into the final product, bicalutamide. This method is favored for its simplicity, cost-effectiveness due to readily available reagents, and reduced environmental impact [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


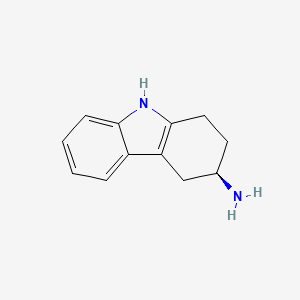
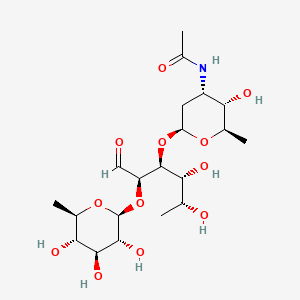


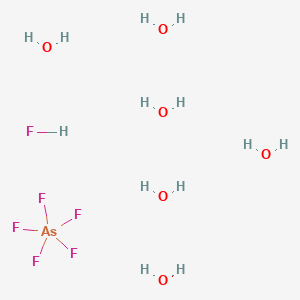
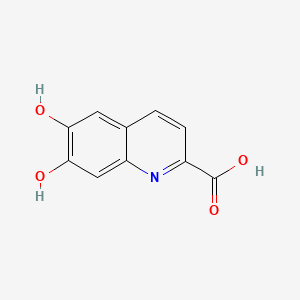
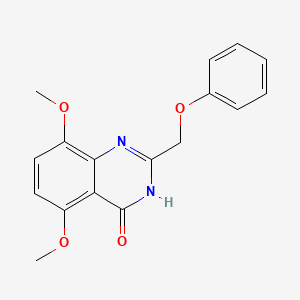
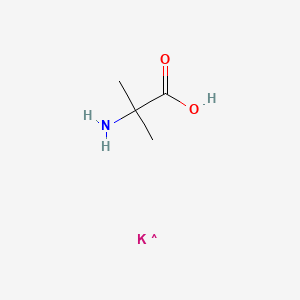

![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)
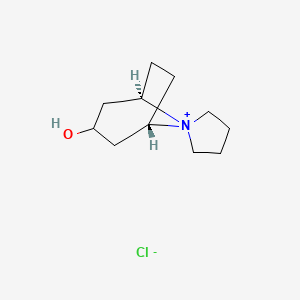
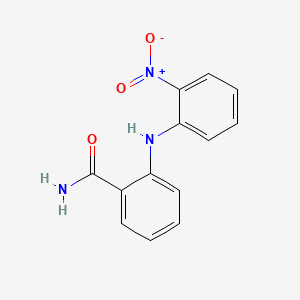

![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)
